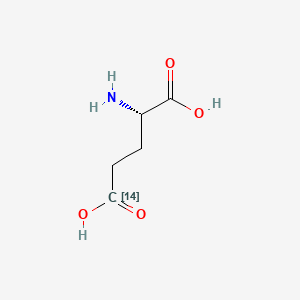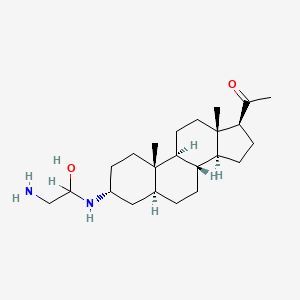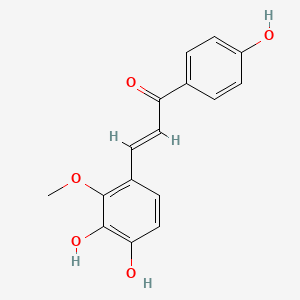
甘草查尔酮 B
科学研究应用
甘草查尔酮 B 具有广泛的科学研究应用:
作用机制
甘草查尔酮 B 通过多种分子靶点和途径发挥其作用:
磷脂酰肌醇 3-激酶/Akt/雷帕霉素哺乳动物靶标 (PI3K/Akt/mTOR) 途径: 参与细胞生长和存活.
p53 途径: 调节细胞周期和凋亡.
核因子-κB (NF-κB) 途径: 调节炎症反应.
p38 途径: 参与应激反应和凋亡.
半胱天冬酶: 在细胞凋亡的执行阶段发挥作用.
生化分析
Biochemical Properties
Licochalcone B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Licochalcone B inhibits the activation of the NLRP3 inflammasome by disrupting the interaction between NEK7 and NLRP3 . Additionally, it modulates the Keap1/Nrf2 pathway, enhancing the expression of Nrf2, HO-1, and NQO1 while reducing Keap1 . These interactions highlight the compound’s potential in regulating inflammatory and oxidative stress responses.
Cellular Effects
Licochalcone B exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the inflammatory response and oxidative stress in periodontal ligament cells, thereby promoting cell proliferation and osteogenic differentiation . In hepatocellular carcinoma cells, Licochalcone B induces DNA damage, cell cycle arrest, apoptosis, and enhances TRAIL sensitivity . Furthermore, it influences cell signaling pathways such as NF-κB, p38, and PI3K/Akt/mTOR, impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Licochalcone B exerts its effects through several mechanisms. It binds to NEK7, inhibiting the NEK7-NLRP3 interaction and thus suppressing NLRP3 inflammasome activation . Licochalcone B also modulates the Keap1/Nrf2 pathway, leading to increased expression of antioxidant proteins . Additionally, it influences the expression of various genes involved in apoptosis, inflammation, and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Licochalcone B have been observed to change over time. Studies have shown that Licochalcone B remains stable and effective in reducing apoptosis and ROS levels in cells over extended periods . In mice with acute lung injury, Licochalcone B decreased lung tissue weight and improved oxidative stress and inflammation markers over time . These findings suggest that Licochalcone B maintains its efficacy and stability in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of Licochalcone B vary with different dosages in animal models. For instance, in mouse models of NLRP3 inflammasome-mediated diseases, Licochalcone B exhibited protective effects in a dose-dependent manner . Higher doses of Licochalcone B were found to inhibit the activation of caspase-1 and the secretion of pro-inflammatory cytokines . It is essential to note that excessive doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
Licochalcone B is involved in several metabolic pathways. It interacts with enzymes such as Keap1, leading to the activation of the Nrf2 pathway and the subsequent expression of antioxidant proteins . Additionally, Licochalcone B influences the PI3K/Akt/mTOR pathway, impacting cellular metabolism and growth . These interactions underscore the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Licochalcone B is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, Licochalcone B’s interaction with Keap1 allows it to modulate the Nrf2 pathway, leading to its distribution in the cytoplasm and nucleus . These interactions are crucial for the compound’s therapeutic effects.
Subcellular Localization
Licochalcone B’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s ability to modulate the Keap1/Nrf2 pathway and inhibit the NEK7-NLRP3 interaction highlights its importance in regulating cellular responses to oxidative stress and inflammation .
准备方法
合成路线和反应条件: 甘草查尔酮 B 可以通过涉及查尔酮的各种化学反应合成。 一种常见方法是在碱如氢氧化钠存在下,通过 4-羟基苯乙酮和 3,4-二羟基苯甲醛之间的克莱森-施密特缩合反应 . 该反应通常在室温下的乙醇-水混合物中进行,然后通过重结晶进行纯化。
工业生产方法: this compound 的工业生产通常涉及从甘草根中提取。 根部经过干燥、研磨,然后使用乙醇或甲醇进行溶剂提取。 然后浓缩提取物并使用色谱技术将其纯化以分离this compound .
化学反应分析
反应类型: 甘草查尔酮 B 会发生各种化学反应,包括:
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.
还原: 硼氢化钠和氢化铝锂是常用的还原剂.
主要产物:
氧化: 醌和其他氧化衍生物.
还原: 二氢查尔酮.
取代: 乙酰化和苯甲酰化衍生物.
相似化合物的比较
甘草查尔酮 B 属于查尔酮家族,其中包括:
- 甘草查尔酮 A
- 甘草查尔酮 C
- 甘草查尔酮 D
- 甘草查尔酮 E
- 甘草查尔酮 H
独特性: this compound 的独特之处在于其特定的分子结构,其中包括一个 3,4-二羟基-2-甲氧基苯基。 该结构有助于其独特的药理特性,例如其强大的抗炎和抗癌活性 .
属性
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDRYGIIYOPBBZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317442 | |
| Record name | Licochalcone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Licochalcone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58749-23-8 | |
| Record name | Licochalcone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licochalcone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOCHALCONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Licochalcone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 197 °C | |
| Record name | Licochalcone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)
![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)
![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)
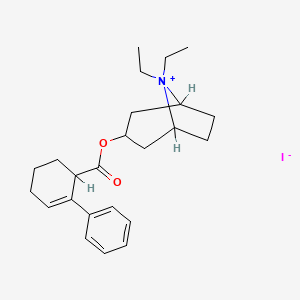
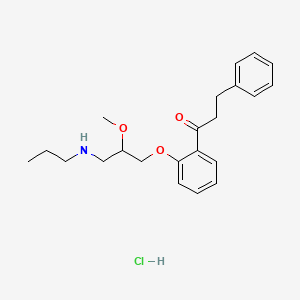
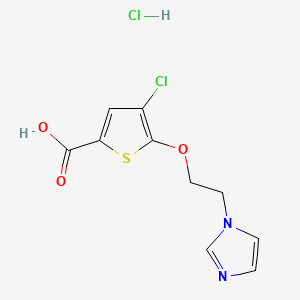
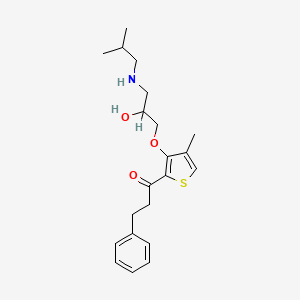

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)

